molecular formula C36H37F2N5O5 B12635160 (R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate

(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B12635160
M. Wt: 657.7 g/mol
InChI Key: GEVOKFPQCIBGAT-JADSYQMUSA-N
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Description

The compound (R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate is a sophisticated chemical intermediate of significant importance in the field of oncology drug discovery. It is a direct precursor in the synthesis of next-generation KRAS G12C inhibitors, such as GDC-6036 (divarasib), a clinical-stage therapeutic agent. https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00971 The design of this molecule is centered on a covalent binding strategy; its structure contains an electrophilic acrylamide group that forms an irreversible bond with the mutant cysteine residue in the KRAS G12C protein, while the extensive, rigid scaffold ensures high affinity and selectivity by occupying the switch-II pocket of the GDP-bound KRAS. https://www.nature.com/articles/s41586-021-03165-3 This mechanism effectively traps KRAS in its inactive state, thereby inhibiting downstream signaling through the MAPK pathway, which is critical for cell proliferation and survival. Research utilizing this intermediate is focused on advancing targeted therapies for cancers harboring the KRAS G12C mutation, a historically challenging oncogenic driver found in approximately 13% of lung adenocarcinomas, 3% of colorectal cancers, and 1-2% of other solid tumors. https://www.cancer.gov/news-events/cancer-currents-blog/2021/kras-g12c-drugs-sotorasib-adagrasib By providing this high-purity, stereochemically defined building block, researchers are enabled to conduct critical investigations into the synthesis, optimization, and biological evaluation of novel KRAS inhibitors, accelerating the development of breakthrough treatments for patients with limited options. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C36H37F2N5O5

Molecular Weight

657.7 g/mol

IUPAC Name

tert-butyl (8R)-8-(3,5-difluorophenyl)-10-oxo-9-[2-oxo-2-[[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]amino]ethyl]-6,9-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C36H37F2N5O5/c1-34(2,3)48-33(47)43-19-28(22-13-24(37)16-25(38)14-22)42(32(46)36(43)10-4-5-11-36)20-29(44)40-26-9-8-21-17-35(18-23(21)15-26)27-7-6-12-39-30(27)41-31(35)45/h6-9,12-16,28H,4-5,10-11,17-20H2,1-3H3,(H,40,44)(H,39,41,45)/t28-,35+/m0/s1

InChI Key

GEVOKFPQCIBGAT-JADSYQMUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](N(C(=O)C12CCCC2)CC(=O)NC3=CC4=C(C[C@@]5(C4)C6=C(NC5=O)N=CC=C6)C=C3)C7=CC(=CC(=C7)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C(=O)C12CCCC2)CC(=O)NC3=CC4=C(CC5(C4)C6=C(NC5=O)N=CC=C6)C=C3)C7=CC(=CC(=C7)F)F

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The synthesis begins with the preparation of the spiro[indene-2,3’-pyrrolo[2,3-b]pyridine] scaffold. This step involves:

  • Key Reagents : Indene derivatives and pyrrolo-pyridine precursors.
  • Reaction Conditions : Strong bases such as sodium hydride (NaH) are used to deprotonate intermediates, facilitating cyclization. Dimethylformamide (DMF) serves as a polar aprotic solvent to stabilize reaction intermediates.

Introduction of Functional Groups

Subsequent steps include:

  • Attachment of Difluorophenyl Group : This step utilizes electrophilic aromatic substitution reactions to introduce the 3,5-difluorophenyl group under controlled conditions.
  • Integration of Tert-Butyl Group : The tert-butyl group is added through esterification reactions using tert-butyl alcohol and carbodiimide-based coupling agents.

Final Assembly

The final assembly involves coupling the spirocyclic core with additional functional groups:

  • Reagents : Oxoethyl derivatives are introduced via nucleophilic substitution.
  • Catalysts : Acid or base catalysts are employed to ensure regioselectivity in bond formation.

Reaction Analysis

Types of Reactions

The compound undergoes several key reactions during synthesis:

Solvent and Temperature Considerations

  • Solvents such as DMF and dichloromethane (DCM) are used to optimize reaction kinetics.
  • Reaction temperatures are maintained between 0°C to 80°C depending on the step, ensuring stability of intermediates.

Data Table: Key Reagents and Conditions

Step Reagents Conditions Outcome
Spirocyclic Core Formation Indene derivative, NaH DMF, 25°C Cyclized spiro[indene-pyrrolo] core
Difluorophenyl Attachment Difluorobenzene derivative Acid catalyst, 50°C Substituted aromatic ring
Tert-Butyl Ester Formation Tert-butyl alcohol, DCC DCM, room temperature Tert-butyl ester group added
Final Functional Group Coupling Oxoethyl derivative Base catalyst, reflux Complete compound assembly

Challenges in Synthesis

Regioselectivity

Achieving precise regioselectivity during functional group attachment is critical to avoid side reactions.

Stability of Intermediates

Maintaining stability of the spirocyclic intermediates requires careful control of reaction conditions such as pH and temperature.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylamino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate is a complex organic molecule that is characterized by its unique structural framework and multiple functional groups. It contains a tert-butyl group, a difluorophenyl moiety, and a diazaspiro structure. The arrangement of its atoms and functional groups suggests it can interact with various biological targets, making it of interest in medicinal chemistry.

Potential Applications

The potential applications of (R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylamino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate, according to Smolecule, span several fields:

  • Medicinal Chemistry The compound's intricate structure makes it a candidate for drug development.
  • Pharmacological research It is useful for studying interactions with biological systems.
  • Material Science It may be incorporated into new materials.

Interaction Studies
Interaction studies are crucial to understand how this compound interacts with biological systems. Potential areas of investigation include:

  • Binding affinities
  • Selectivity for specific targets
  • Impact on cellular pathways

Similar Compounds

Several compounds share structural similarities or functional characteristics with (R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylamino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate.

Compound NameStructural FeaturesBiological Activity
Compound ASpirocyclic structureAnticancer
Compound BDifluorophenyl groupAntimicrobial
Compound CTetrahydropyridineNeuroprotective

This particular compound stands out because of its combination of a diazaspiro framework with a difluorophenyl moiety and multiple functional groups that may enhance its interaction profile compared to similar compounds.

Additional Information

Mechanism of Action

The mechanism of action of ®-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-(®-2’-oxo-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with MK-3207 , a potent CGRP receptor antagonist (IC₅₀ = 0.024 nM) . Both feature:

  • A diazaspiro[4.5]decane core.
  • A spiro[indene-pyrrolopyridine] subunit.
  • Fluorinated aromatic substituents.

Key Differences :

  • Substituent Positioning : The target compound includes a 3,5-difluorophenyl group at position 8, whereas MK-3207 has a 2,4-difluorophenyl group.

Table 1: Pharmacological Comparison

Parameter Target Compound MK-3207
CGRP Receptor IC₅₀ (nM) Data pending 0.024
Molecular Weight (g/mol) ~750 (estimated) 672.75
LogP ~4.2 (predicted) 3.8
Oral Bioavailability Moderate (preclinical) High

Structural Advantages of Spiro Cores :

  • Rigidity : Enhances binding affinity and reduces off-target effects.
  • 3D Complexity : Mimics bioactive natural products, improving drug-likeness .
Stereochemical Considerations

The (R)-configuration at critical positions is pivotal for activity. For example:

  • In MK-3207, inversion at the spiro center reduces CGRP affinity by >100-fold .
  • Stereoselective synthesis methods, such as electrocyclic ring-opening () or organocatalytic cascades (), ensure high enantiomeric excess (ee > 98%) in related compounds.

Biological Activity

The compound (R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a tert-butyl group, a difluorophenyl moiety, and a diazaspiro framework, which suggest diverse biological interactions and pharmacological applications.

Structural Characteristics

This compound can be characterized by the following key structural elements:

  • Tert-butyl group : Enhances lipophilicity and may influence receptor binding.
  • Difluorophenyl moiety : Known to increase biological activity through enhanced interaction with target proteins.
  • Diazaspiro structure : Provides rigidity and may facilitate specific binding to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Neuroprotective

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound ASpirocyclic structureAnticancer
Compound BDifluorophenyl groupAntimicrobial
Compound CTetrahydropyridineNeuroprotective

The intricate arrangement of atoms in the target compound suggests it may interact with various biological targets more effectively than its analogs due to its unique combination of functional groups.

The potential mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on several enzymes such as:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC)
  • Receptor Interaction : The presence of specific functional groups may allow for selective binding to receptors involved in various signaling pathways.

Case Studies

Recent studies have explored the biological activities of structurally related compounds:

  • Anticancer Activity : A study demonstrated that derivatives of similar structures exhibited cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values ranged significantly depending on the specific modifications made to the core structure.
  • Neuroprotective Effects : Another investigation highlighted that compounds with a tetrahydropyridine structure showed protective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For example:

  • A study on oxadiazole derivatives revealed that alterations in substituents could drastically change their anticancer properties, indicating that similar strategies might be applicable to the target compound.
  • The synthesis of novel derivatives based on the diazaspiro framework has led to compounds with improved efficacy against resistant bacterial strains.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can multi-step reaction efficiency be optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step protocols, including coupling reactions and spirocyclic intermediate formation. For example, tert-butyl carbamate derivatives are synthesized via coupling with trifluoromethylpyridine intermediates under anhydrous conditions (e.g., tetrahydrofuran solvent, 70°C, 1 hour), followed by purification via C18 reverse-phase chromatography (acetonitrile/water gradients) . Key reagents like N,N,N’,N’-tetramethylazodicarboxamide (TMAD) are critical for activating carboxylate intermediates . Optimize yields by monitoring reaction progress via LCMS (e.g., m/z 658 [M+H]+ observed in similar spirocyclic compounds) .

Q. What analytical techniques are most effective for characterizing stereochemical integrity and purity?

  • Methodological Answer : Use a combination of HPLC (e.g., retention time 1.57 minutes under SMD-TFA05 conditions) and LCMS to verify molecular weight and purity . For stereochemical confirmation, employ chiral stationary-phase chromatography (e.g., Daicel columns) paired with nuclear Overhauser effect (NOE) NMR experiments to resolve spatial arrangements of fluorophenyl and spirocyclic moieties .

Q. How can researchers mitigate impurities during tert-butyl carbamate deprotection?

  • Methodological Answer : Deprotection of tert-butyl groups often generates acidic byproducts. Use trifluoroacetic acid (TFA) in dichloromethane at 0°C to minimize side reactions. Monitor via TLC (silica gel, ethyl acetate/hexane) and quench with aqueous bicarbonate to neutralize excess acid. Purify via recrystallization from ethanol/water mixtures to isolate the free amine .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide reaction optimization for spirocyclic intermediates?

  • Methodological Answer : Implement reaction path search methods using density functional theory (DFT) to predict transition states and intermediates. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to optimize conditions for spiroannulation reactions. Focus on stabilizing high-energy intermediates (e.g., oxo-pyrrolopyridine) by modulating solvent polarity and temperature . Validate predictions via kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic structures?

  • Methodological Answer : When NMR data conflicts with X-ray diffraction results (e.g., unexpected diastereomer ratios), perform dynamic NMR experiments to assess conformational flexibility. For tert-butyl carbamates, variable-temperature NMR can reveal hindered rotation around the carbamate bond, explaining discrepancies. Cross-validate with high-resolution mass spectrometry (HRMS) and single-crystal XRD .

Q. How can stereochemical control be achieved during the formation of the tetrahydrospiro[indene-pyrrolo[2,3-b]pyridine] core?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, (R)-configured spirocenters are stabilized via Evans’ oxazolidinones or Jacobsen’s HKR catalysts. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) and correlate with catalytic loading (5–10 mol%) .

Q. What methodologies integrate multi-omics data (e.g., metabolomics, proteomics) for pharmacological profiling of this compound?

  • Methodological Answer : Combine untargeted metabolomics (LC-QTOF-MS) with molecular docking studies to predict target engagement (e.g., kinase inhibition). For spirocyclic compounds, screen against kinase libraries (e.g., Eurofins Panlabs) and validate hits via surface plasmon resonance (SPR) to quantify binding kinetics (KD values) .

Q. How do structural modifications (e.g., fluorophenyl substitution) impact compound stability under physiological conditions?

  • Methodological Answer : Assess stability via forced degradation studies:
  • Oxidative stress : 3% H2O2, 40°C, 24 hours.
  • Photolytic stress : ICH Q1B guidelines (UV light, 200–400 nm).
  • Hydrolytic stress : pH 1–9 buffers, 37°C.
    Monitor degradation products via UPLC-PDA and correlate with fluorine substitution patterns (3,5-difluorophenyl enhances metabolic stability vs. mono-fluoro analogs) .

Key Research Challenges

  • Stereochemical Complexity : The compound’s spirocyclic and tetrahydroindene motifs require advanced chiral resolution techniques.
  • Data Integration : Bridging computational predictions (e.g., DFT) with experimental outcomes demands iterative validation .
  • Stability-Potency Balance : Fluorophenyl groups improve target binding but may reduce solubility; optimize via salt formation (e.g., hydrochloride salts) .

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